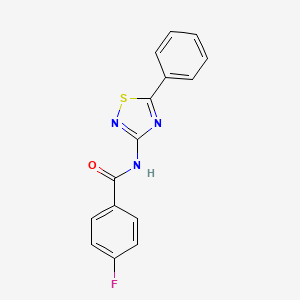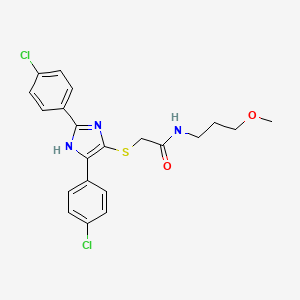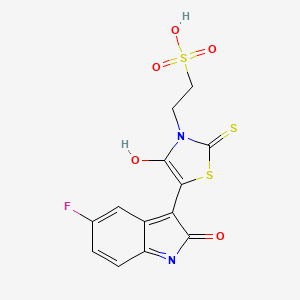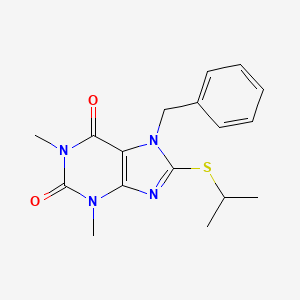
7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione is a chemical compound that belongs to the purine family. It is commonly known as PD98059 and is widely used in scientific research. PD98059 is a potent and selective inhibitor of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
PD98059 inhibits the MAPK/ERK pathway by preventing the activation of MEK1/2, which is the upstream kinase that phosphorylates and activates ERK1/2. PD98059 binds to the allosteric site of MEK1/2 and prevents its activation by upstream signaling molecules. This results in the inhibition of ERK1/2 activation and downstream signaling events.
Biochemical and Physiological Effects:
PD98059 has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. PD98059 also inhibits the production of pro-inflammatory cytokines and chemokines in response to lipopolysaccharide (LPS) stimulation. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease and cerebral ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD98059 is a potent and selective inhibitor of the MAPK/ERK pathway, which makes it an ideal tool for studying the role of this pathway in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, PD98059 has some limitations. It is not a reversible inhibitor, which means that its effects are long-lasting and cannot be easily reversed. Additionally, it has been shown to have off-target effects on other kinases, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of PD98059 in scientific research. One area of interest is the role of the MAPK/ERK pathway in aging and age-related diseases. PD98059 has been shown to have anti-aging effects in model organisms, and further research is needed to understand the mechanisms underlying these effects. Another area of interest is the development of new drugs that target the MAPK/ERK pathway for the treatment of cancer and other diseases. PD98059 can be used as a starting point for the development of new drugs that target MEK1/2 and other kinases in the pathway. Finally, PD98059 can be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Métodos De Síntesis
PD98059 can be synthesized using various methods, including the reaction of 2,6-diaminopurine with benzyl chloroformate and tert-butylthioacetate. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by column chromatography. Another method involves the reaction of 2,6-diaminopurine with benzyl isocyanate and tert-butylthioacetate in the presence of a base. The product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
PD98059 is widely used in scientific research to study the MAPK/ERK pathway and its role in various cellular processes. It has been shown to inhibit the activation of ERK1/2 in a dose-dependent manner and block the downstream signaling events. PD98059 is used to investigate the role of the MAPK/ERK pathway in cell proliferation, differentiation, apoptosis, and other cellular processes. It is also used in drug discovery and development to identify potential therapeutic targets and develop new drugs.
Propiedades
IUPAC Name |
7-benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)24-16-18-14-13(15(22)20(4)17(23)19(14)3)21(16)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGDLGLIBIVYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

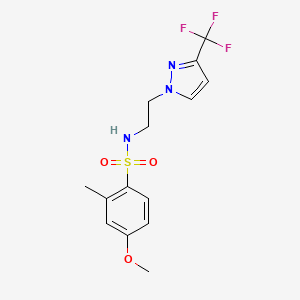
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2578990.png)
![5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578993.png)
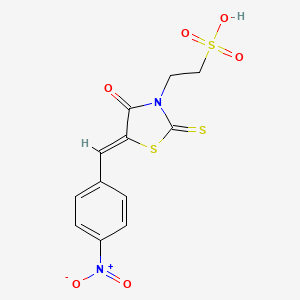
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2578997.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2579000.png)
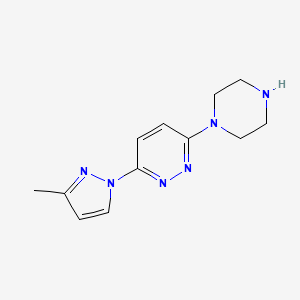
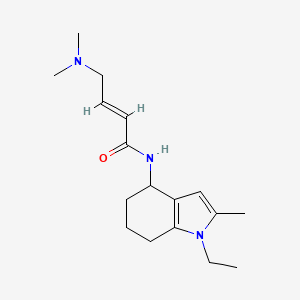


![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)
